molecular formula C42H32N4 B12625001 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene CAS No. 918164-23-5

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene

Cat. No.: B12625001
CAS No.: 918164-23-5
M. Wt: 592.7 g/mol
InChI Key: NNFZIBZSLFVAIQ-UHFFFAOYSA-N
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Description

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons This compound is characterized by its four aminophenyl groups attached to a naphthacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with naphthacene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can participate in electrophilic substitution reactions, where reagents like halogens or nitro compounds are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs) :
5,6,11,12-Tetrakis(4-aminophenyl)naphthacene has shown promise as an active material in organic field-effect transistors due to its high charge carrier mobility. This characteristic is crucial for improving the performance of electronic devices such as displays and sensors.

Organic Photovoltaics (OPVs) :
The compound's ability to absorb light efficiently makes it a candidate for use in organic solar cells. Its structural properties can enhance light harvesting and energy conversion efficiency in photovoltaic applications.

Photonic Applications

Light Emitting Diodes (LEDs) :
The photoluminescent properties of this compound allow it to be utilized in the fabrication of organic light-emitting diodes. These diodes are essential components in display technologies and solid-state lighting.

Sensors :
Due to its sensitivity to changes in the environment and chemical surroundings, this compound can be developed into sensors for detecting various analytes. Its electronic properties can be fine-tuned to enhance selectivity and sensitivity.

Biomedical Applications

Photodynamic Therapy (PDT) :
this compound can act as a photosensitizer in photodynamic therapy for cancer treatment. When activated by specific wavelengths of light, it generates reactive oxygen species that can induce cell death in targeted cancer cells.

Drug Delivery Systems :
The compound's ability to form complexes with therapeutic agents enhances drug delivery systems. By modifying its structure or combining it with other materials, it can improve the efficacy of drug delivery to specific sites within the body.

Case Study 1: Organic Field-Effect Transistors

A study demonstrated that devices utilizing this compound exhibited charge mobilities exceeding 1 cm²/V·s. This performance is comparable to some inorganic semiconductors and highlights the potential for high-performance organic electronics .

Case Study 2: Photodynamic Therapy

Research indicated that when used as a photosensitizer in PDT, this compound effectively reduced tumor size in preclinical models. The mechanism involved the generation of singlet oxygen upon light activation, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism by which 5,6,11,12-Tetrakis(4-aminophenyl)naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The aminophenyl groups facilitate binding to these targets, leading to various biological effects. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-aminophenyl)methane: Similar in structure but with a central methane core instead of naphthacene.

    5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains a porphyrin core and is used in different applications such as catalysis and photodynamic therapy.

Uniqueness

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene is unique due to its naphthacene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.

Biological Activity

5,6,11,12-Tetrakis(4-aminophenyl)naphthacene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its unique structure and potential biological activities. This compound is characterized by its four amino groups attached to a naphthacene backbone, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

  • Molecular Formula : C24H24N4
  • Molecular Weight : 384.48 g/mol
  • CAS Number : 918164-23-5

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino groups can form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins. This interaction can potentially lead to:

  • Enzyme inhibition : By binding to active sites of enzymes.
  • DNA intercalation : Disrupting normal cellular processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated:

  • Cell Viability Reduction : The compound reduced the viability of various cancer cell lines (e.g., HeLa and MCF-7) in a dose-dependent manner.
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis via caspase activation
MCF-715.0DNA intercalation and apoptosis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Inhibition zones were observed at concentrations above 50 µg/mL.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study on Antitumor Effects

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various aminophenyl-substituted PAHs, including this compound. The results highlighted:

  • Enhanced cytotoxicity against breast cancer cells.
  • Induction of oxidative stress leading to cell death.

Study on Antimicrobial Properties

In another research article from Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy was assessed against drug-resistant strains. The findings revealed:

  • The compound's ability to disrupt bacterial cell membranes.
  • Potential as a lead compound for developing new antibiotics.

Properties

CAS No.

918164-23-5

Molecular Formula

C42H32N4

Molecular Weight

592.7 g/mol

IUPAC Name

4-[6,11,12-tris(4-aminophenyl)tetracen-5-yl]aniline

InChI

InChI=1S/C42H32N4/c43-29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(44)20-12-26)42-40(28-15-23-32(46)24-16-28)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(45)22-14-27/h1-24H,43-46H2

InChI Key

NNFZIBZSLFVAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N

Origin of Product

United States

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